2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid
Description
2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid is a fluorinated pyridine derivative featuring a carboxylic acid group at position 4, a fluorine atom at position 3, and a but-3-yn-1-yl amino substituent at position 2. The compound’s molecular formula is C₁₀H₉FN₂O₂, with a calculated molecular weight of 224.19 g/mol. Its structure combines electronic effects from fluorine and the carboxylic acid group, along with the reactive alkyne moiety in the but-3-yn-1-yl chain, making it a versatile intermediate for medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
2-(but-3-ynylamino)-3-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9FN2O2/c1-2-3-5-12-9-8(11)7(10(14)15)4-6-13-9/h1,4,6H,3,5H2,(H,12,13)(H,14,15) |
InChI Key |
LDPBFKHIXXFLQR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=NC=CC(=C1F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated pyridine derivative reacts with an amine containing a but-3-yn-1-yl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the design of bioactive compounds for studying enzyme interactions and cellular processes.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the alkyne group can facilitate covalent bonding with target proteins. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Detailed Analysis
(1) 3-Fluoropyridine-4-carboxylic Acid (FPCA)
- Structural Differences: FPCA lacks the but-3-yn-1-yl amino group at position 2, resulting in a smaller molecular weight (141.10 g/mol) and reduced steric bulk.
- Functional Impact: The absence of the alkyne moiety limits its utility in click chemistry, but its simplicity enhances solubility in polar solvents. FPCA is implicated in calcium signaling pathways, as noted in studies involving calcium channel modulators like 2-aminoethoxydiphenyl borate (2-APB) .
- Applications : Primarily used as a reference compound in ion channel research .
(2) 2-Fluoropyridine-3-carboxylic Acid
- Structural Differences : A positional isomer of FPCA, with fluorine at position 2 and the carboxylic acid at position 3.
- Functional Impact : The altered substituent positions may affect electronic distribution and binding affinity, though its biological relevance remains unexplored .
(3) 2-[(But-3-yn-1-yl)amino]acetic Acid Hydrochloride
- Structural Differences : Replaces the pyridine core with an acetic acid backbone.
- Commonly used in peptide synthesis .
Biological Activity
2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. This compound may exhibit various pharmacological properties, making it a candidate for further research in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈FN₃O₂ |
| Molecular Weight | 211.18 g/mol |
| CAS Number | [Not specified] |
| Chemical Structure | Chemical Structure |
Anticancer Properties
Research indicates that compounds with fluorinated pyridine structures often exhibit significant anticancer activity. A study evaluating various pyridine derivatives showed that modifications at the 3-position, such as the introduction of a fluorine atom, can enhance antiproliferative effects against several cancer cell lines, including breast, colon, and lung cancers . Specifically, a related compound demonstrated IC50 values in the nanomolar range against these cell lines, suggesting strong potential for therapeutic applications.
The mechanism through which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar fluorinated compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Interaction with Cellular Targets : The presence of the fluorine atom may facilitate π–π interactions with amino acid residues in target proteins, enhancing binding affinity and specificity .
- Modulation of Signaling Pathways : Fluorinated pyridines can influence signaling pathways critical for cell survival and proliferation.
Study 1: Synthesis and Evaluation
In a study focused on synthesizing various fluorinated pyridine derivatives, including 2-[(But-3-yn-1-yl)amino]-3-fluoropyridine derivatives, researchers reported successful synthesis using copper-catalyzed reactions. The biological evaluation revealed promising results against cancer cell lines, with significant reductions in cell viability observed .
Study 2: Pharmacokinetics
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds. It was found that modifications at the pyridine ring significantly affected bioavailability and tissue distribution. The data suggested that the compound could effectively cross biological membranes, potentially enhancing its therapeutic efficacy .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
